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Compound of Interest

Compound Name: SID 26681509

Cat. No.: B10754729

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the leishmaniasis research
associated with the small molecule inhibitor, SID 26681509. The information is compiled from
publicly available data to facilitate further research and development in the field of
antileishmanial drug discovery.

Core Compound Information

SID 26681509 is a thiocarbazate that has been identified as a potent, reversible, and selective
inhibitor of human cathepsin L.[1][2] It was discovered through a high-throughput screening of
the National Institutes of Health Molecular Libraries Small Molecule Repository.[2][3] While its
primary target is human cathepsin L, it has also demonstrated inhibitory activity against the
protozoan parasite Leishmania major.[1][2]

Table 1: Chemical and Physical Properties of SID 26681509
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Property Value Reference
Molecular Formula C27H33N505S [415]
Molecular Weight 539.65 g/mol [41[5]

CAS Number 958772-66-2 [4][5]
Appearance White solid [5]

Purity >97% (HPLC) [4]

Soluble to 50 mM in DMSO

Solubility

and to 10 mM in ethanol

Antileishmanial Activity

SID 26681509 has been shown to inhibit the in vitro growth of Leishmania major
promastigotes.[2][3] This suggests that the compound may target a cysteine protease in the

parasite that is homologous to human cathepsin L.[3]

Table 2: In Vitro Antileishmanial and Other Biological Activities of SID 26681509
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Target/Organism Assay Type IC50 Reference
) ) ) Promastigote Growth
Leishmania major o 12.5+ 0.6 yM [2][3]
Inhibition
Plasmodium i ]
) In Vitro Propagation 15.4 + 0.6 uM [1112][3]
falciparum
) Enzyme Inhibition (no
Human Cathepsin L ) ) 56 £ 4 nM [2][3]
preincubation)
) Enzyme Inhibition (4
Human Cathepsin L ) ] 1.0+£0.5nM [2][3]
hr preincubation)
] Enzyme Inhibition (1
Human Cathepsin B ) 618 nM [1]
r
) Enzyme Inhibition (1
Human Cathepsin K hr) 8.442 uM [1]
r
Not specified,

Human Cathepsin S

Enzyme Inhibition (1
hr)

selectivity 7-151 fold

less than Cathepsin L

[2]

Human Cathepsin V

Enzyme Inhibition (1
hr)

0.5 uM

[1]

Papain

Enzyme Inhibition (1
hr)

Not specified,
selectivity 7-151 fold

less than Cathepsin L

[2]

Human Cathepsin G

Enzyme Inhibition

No activity

[1](2]

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of the
antileishmanial activity of SID 26681509.

In Vitro Leishmania major Promastigote Growth
Inhibition Assay
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This protocol is based on standard methods for assessing the viability of Leishmania
promastigotes in the presence of a test compound.

e Leishmania major Culture:Leishmania major promastigotes are cultured in M199 medium
supplemented with 15% heat-inactivated fetal bovine serum (FBS), 25 mM HEPES, and 50
pg/ml gentamycin at 25°C.[6]

e Compound Preparation: A stock solution of SID 26681509 is prepared in DMSO. Serial
dilutions are then made in the culture medium to achieve the desired final concentrations.

o Assay Procedure:

o Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density
of approximately 1 x 10”6 cells/mL.

o The serially diluted SID 26681509 is added to the wells. A vehicle control (DMSO) and a
positive control (e.g., Amphotericin B) are included.[7]

o The plates are incubated at 25°C for 48-72 hours.

o Growth Assessment: Parasite growth and viability are determined using a tetrazolium (MTS)
colorimetric assay.[7] The absorbance is read at 490 nm.

o Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite
growth by 50%, is calculated from the dose-response curve.

Human Cathepsin L Enzyme Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of a
compound against purified human cathepsin L.

e Reagents:
o Recombinant human cathepsin L.
o Fluorogenic substrate for cathepsin L (e.g., Z-FR-AMC).

o Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).
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o SID 26681509 stock solution in DMSO.

e Assay Procedure:
o The assay is performed in a 96-well black plate.

o For the no-preincubation condition, the enzyme, inhibitor (SID 26681509 at various
concentrations), and substrate are mixed simultaneously.[3]

o For preincubation experiments, the enzyme and inhibitor are incubated together for a
specified period (e.g., 1, 2, or 4 hours) before the addition of the substrate.[3]

o The fluorescence is monitored over time using a microplate reader (e.g., excitation at 380
nm and emission at 460 nm).

o Data Analysis: The rate of substrate cleavage is determined from the linear portion of the
fluorescence curve. The IC50 value is calculated by plotting the percentage of inhibition
against the logarithm of the inhibitor concentration.

Signaling Pathways and Workflows
Proposed Mechanism of Action in Leishmania

SID 26681509 is a known inhibitor of human cathepsin L, a cysteine protease.[2] Leishmania
species possess homologous cysteine proteases that are crucial for their survival, including
nutrient acquisition, host cell invasion, and evasion of the host immune response.[3] The
inhibitory effect of SID 26681509 on Leishmania major suggests that it likely targets one or
more of these essential cysteine proteases.
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Proposed Mechanism of Action of SID 26681509 in Leishmania
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Caption: Proposed inhibitory action of SID 26681509 on Leishmania cysteine proteases.

Experimental Workflow for Antileishmanial Drug
Screening

The general workflow for screening compounds for antileishmanial activity involves a series of
in vitro and in vivo assays to determine efficacy and toxicity.
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General Workflow for Antileishmanial Drug Screening
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Caption: A generalized workflow for the discovery and development of antileishmanial drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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